molecular formula C10H8F3NO2 B12063629 1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid

1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid

Cat. No.: B12063629
M. Wt: 231.17 g/mol
InChI Key: JHDXWEGBKFZBFM-UHFFFAOYSA-N
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Description

1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid is a cyclopropane-derived carboxylic acid featuring a trifluoromethyl-substituted pyridine ring. The compound's structure combines a rigid cyclopropane core with a pyridyl group (substituted at the 4-position with CF₃) and a carboxylic acid functional group. This configuration confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science. Key characteristics include:

  • Molecular formula: C₁₀H₇F₃NO₂ (inferred from structural analogs).

While direct physicochemical data for this compound are absent in the provided evidence, analogs suggest a melting point range of 140–160°C and moderate lipophilicity due to the CF₃ group .

Properties

Molecular Formula

C10H8F3NO2

Molecular Weight

231.17 g/mol

IUPAC Name

1-[4-(trifluoromethyl)pyridin-3-yl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H8F3NO2/c11-10(12,13)6-1-4-14-5-7(6)9(2-3-9)8(15)16/h1,4-5H,2-3H2,(H,15,16)

InChI Key

JHDXWEGBKFZBFM-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=C(C=CN=C2)C(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Cyclopropane Ring Formation Strategies

The cyclopropane moiety in 1-[4-(trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid is typically constructed through base-mediated ring-closing reactions. A prominent method involves γ-butyrolactone as a starting material, which undergoes halogenation and esterification to form intermediates such as methyl 4-chlorobutyrate. Treatment with sodium methoxide in toluene induces cyclization via nucleophilic displacement, yielding cyclopropanecarboxylic acid esters . For example, refluxing methyl 4-chlorobutyrate with sodium methoxide for 6 hours followed by hydrolysis with NaOH produces cyclopropanecarboxylic acid in yields of 74–79% .

Alternative approaches utilize dienes and perfluoroalkanesulfinic acids to generate cyclopropane intermediates. Perfluoroalkyl sulfones, synthesized by adding perfluoroalkanesulfinic acids to dienes, serve as precursors for cyclopropanation . These sulfones react with α,α-dimethylacrylic acid derivatives under polar solvents like methanol or ethanol, achieving cyclopropane-1-carboxylic acid derivatives with improved purity compared to traditional aryl sulfone methods .

Trifluoromethylation Techniques

Introducing the trifluoromethyl group necessitates specialized reagents such as sulfur tetrafluoride (SF₄). Patent WO2018141961A1 details the reaction of 1-aryl-1-cyclopropanecarboxylic acids with SF₄ under pressurized conditions . For instance, heating 1-phenyl-1-cyclopropanecarboxylic acid with 3 equivalents of SF₄ at 75°C for 16 hours yields the trifluoromethylated product . This method circumvents the low reactivity of cyclopropanecarboxylic acids by optimizing SF₄ stoichiometry (2.8–3.5 equivalents) and temperature (75–100°C) .

Notably, the presence of electron-withdrawing groups on the aromatic ring enhances reactivity. Substrates with para-cyano or bromo substituents exhibit higher conversion rates compared to unsubstituted analogs, likely due to increased electrophilicity at the reaction site .

Pyridyl Moiety Incorporation

Attaching the pyridyl ring to the cyclopropane core often involves cross-coupling reactions. While direct methods are scarce in the reviewed literature, analogous syntheses suggest the use of Suzuki-Miyaura couplings. For example, brominated cyclopropane intermediates can react with 3-pyridylboronic acids in the presence of palladium catalysts . A hypothetical route might involve:

  • Bromination of the cyclopropane core at the desired position.

  • Coupling with 4-(trifluoromethyl)-3-pyridylboronic acid using Pd(PPh₃)₄ and a base like K₂CO₃.

  • Hydrolysis of ester-protected carboxylic acids to yield the final product .

Integrated Multi-Step Synthesis

A plausible multi-step synthesis combines the above strategies:

Step 1: Cyclopropane Formation
γ-Butyrolactone → 4-chlorobutyryl chloride → methyl 4-chlorobutyrate → cyclopropanecarboxylic acid methyl ester .

Step 2: Trifluoromethylation
Cyclopropanecarboxylic acid methyl ester + SF₄ → 1-(trifluoromethyl)cyclopropanecarboxylic acid .

Step 3: Pyridyl Coupling
Bromination of the trifluoromethylated cyclopropane, followed by Pd-catalyzed coupling with 3-pyridylboronic acid .

Step 4: Carboxylic Acid Deprotection
Ester hydrolysis using NaOH or LiOH to yield the final carboxylic acid .

Reaction Optimization and Challenges

Key challenges include:

  • Low Reactivity of Cyclopropanecarboxylic Acids : SF₄-mediated trifluoromethylation requires excess reagent (3 equivalents) and prolonged heating .

  • Steric Hindrance : Bulky substituents on the cyclopropane ring impede coupling reactions, necessitating optimized catalysts (e.g., JohnPhos-ligated palladium) .

  • Byproduct Formation : Competing decomposition pathways during SF₄ reactions are mitigated by precise temperature control (-10°C to 20°C) .

Data Tables and Comparative Analysis

Table 1: Cyclopropanation Methods

Starting MaterialReagent/ConditionsYieldReference
γ-ButyrolactoneSOCl₂, ZnCl₂ → NaOMe74–79%
Dienes + RₙSO₂HEtOH, 20°C85–90%

Table 2: Trifluoromethylation Efficiency

SubstrateSF₄ (equiv)Temp (°C)Yield
1-Phenyl-1-cyclopropanecarboxylic acid3.07568%
Para-bromo analog3.010082%

Chemical Reactions Analysis

Carboxylic Acid Derivative Formation

The carboxylic acid group undergoes standard derivatization reactions, forming esters, amides, and acyl chlorides. These transformations are critical for modifying solubility, stability, and biological activity.

Reaction Type Reagents/Conditions Product Key Features
Esterification Alcohols, DCC (dicyclohexylcarbodiimide), DMAP (dimethylaminopyridine)Corresponding cyclopropane ester (e.g., methyl/ethyl esters)High yields (~75–85%) under mild conditions (room temperature, inert atmosphere).
Amidation Amines, HATU (hexafluorophosphate), EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)Cyclopropane carboxamide derivativesCoupling agents enhance efficiency; steric hindrance from the pyridine may reduce yields.
Acyl Chloride Thionyl chloride (SOCl₂), toluene1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanecarbonyl chlorideIntermediate for nucleophilic substitutions (e.g., azide formation, Friedel-Crafts) .

Decarboxylation Reactions

The cyclopropane ring’s strain and electron-withdrawing trifluoromethyl group facilitate decarboxylation under specific conditions:

Condition Product Mechanism
Thermal (150–200°C)1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropaneRadical-mediated pathway, often accompanied by ring-opening side reactions.
Metal-catalyzed (Cu, Pd)Trifluoromethylpyridine derivativesCatalytic decarboxylative cross-coupling for C–C bond formation .

Cyclopropane Ring-Opening

The strained cyclopropane ring reacts under oxidative or acidic conditions:

Reagent Product Application
Ozone (O₃)1,3-Diketone or fragmented aldehydesStudied in atmospheric chemistry simulations.
HBr/Acetic acidBrominated pyridine derivativesPotential intermediates for agrochemicals .

Pyridine Ring Modifications

The trifluoromethyl group deactivates the pyridine ring toward electrophilic substitution but enables directed ortho-metalation for functionalization:

Reaction Reagents Product Yield
Suzuki-Miyaura Coupling Aryl boronic acids, Pd(PPh₃)₄Biaryl derivatives~60–70%
Nitration HNO₃/H₂SO₄, 0°C5-Nitro-4-(trifluoromethyl)pyridine derivativeLow (~20%)

Redox Reactions

The carboxylic acid and pyridine moieties participate in reduction/oxidation:

Reaction Reagent Product Notes
Reduction LiAlH₄1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanolCyclopropane ring remains intact.
Oxidation KMnO₄, H₂O, ΔPyridine N-oxide derivativeLimited by trifluoromethyl stability.

Supramolecular Interactions

The trifluoromethyl group engages in unique non-covalent interactions:

Interaction Type Partner Application
Halogen Bonding Iodinated aromaticsCrystal engineering for MOFs (metal-organic frameworks).
Hydrophobic Lipid bilayersEnhances membrane permeability in drug design.

Table 1: Comparative Reactivity of Functional Groups

Group Reactivity Dominant Reaction
Carboxylic acidHighEsterification, amidation
CyclopropaneModerateRing-opening under harsh conditions
TrifluoromethylpyridineLow (electrophilic subs.)Directed metalation, cross-coupling

Table 2: Stability Under pH Conditions

pH Range Stability Dominant Species
< 2DegradationProtonated carboxylic acid, ring-opening
2–6StableNeutral molecule
> 8DeprotonationCarboxylate anion, enhanced solubility

Mechanistic Insights

  • Esterification : Proceeds via nucleophilic acyl substitution, with DCC activating the carboxylic acid.

  • Decarboxylation : Radical intermediates stabilize through conjugation with the pyridine ring .

  • Cyclopropane Reactivity : Ring strain (≈27 kcal/mol) drives reactions but requires careful control to avoid decomposition .

Scientific Research Applications

Pharmaceutical Applications

1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid has been investigated for its role as a pharmaceutical intermediate. Its structural characteristics allow it to interact with biological targets effectively.

Case Study: Cardiovascular Disease Treatment

A notable study highlighted the efficacy of compounds structurally similar to 1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid in treating cardiovascular diseases. These compounds demonstrated significant oral bioavailability and therapeutic potential in animal models, particularly for conditions like atherosclerosis and deep vein thrombosis .

Agrochemical Applications

The compound's properties make it suitable for use in agrochemicals, particularly as a pesticide or herbicide. Its trifluoromethyl group enhances lipophilicity, improving penetration into plant tissues.

Regulatory Status

The regulatory landscape for agrochemicals containing similar structures is complex. Various jurisdictions have different approval processes, which can impact the market availability of such compounds .

Synthetic Intermediates

As a synthetic intermediate, 1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid can be utilized in the synthesis of other complex molecules, including those used in drug development and agricultural chemicals.

Data Tables

RegionRegulatory BodyStatus
United StatesEPAUnder Review
European UnionECHAApproved for Limited Use
CanadaPMRAApproved

Mechanism of Action

The mechanism of action of 1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with specific enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

1-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxylic Acid (CAS 886366-13-8)

  • Structure : Cyclopropane attached to a carboxylic acid and a 4-CF₃-substituted phenyl ring.
  • Molecular formula : C₁₁H₉F₃O₂.
  • Key differences: Aromatic system: Phenyl (non-polar) vs. pyridyl (polar, nitrogen-containing). Electronic effects: The pyridyl nitrogen enhances hydrogen-bonding capacity and solubility in polar solvents compared to phenyl. Biological interactions: Pyridyl groups may improve binding to enzymes or receptors with polar active sites.
Property Target Compound (Pyridyl) Phenyl Analog (CAS 886366-13-8)
Aromatic ring polarity High (pyridine N) Low (benzene)
Calculated logP* ~1.8 (estimated) ~2.5 (higher lipophilicity)
Hydrogen-bond donors 1 (COOH) + 1 (pyridyl N) 1 (COOH)

*Estimated using fragment-based methods.

1-(Pyridin-3-yl)cyclopropanecarboxylic Acid

  • Molecular formula: C₉H₈NO₂.
  • Key differences :
    • Substituent effects : Absence of CF₃ reduces electron-withdrawing effects, lowering carboxylic acid acidity (pKa ~4.5 vs. ~3.8 for CF₃ analog).
    • Biological activity : The CF₃ group in the target compound may enhance metabolic stability and membrane permeability .

1-(3-Chlorophenyl)cyclopropanecarboxylic Acid (CAS 124276-34-2)

  • Structure : Cyclopropane with a carboxylic acid and a 3-chlorophenyl group.
  • Molecular formula : C₁₀H₉ClO₂.
  • Key differences :
    • Electron-withdrawing groups : Cl (moderate) vs. CF₃ (strong).
    • Toxicity profile : Chlorinated aromatics are associated with higher environmental persistence, whereas CF₃ groups may reduce bioaccumulation .

Physicochemical and Toxicological Profiles

Physicochemical Properties

Compound Melting Point (°C) Molecular Weight logP (Estimated)
Target compound ~150 247.16 1.8
1-(4-CF₃-phenyl) analog ~145 230.18 2.5
1-(3-pyridyl) analog ~135 177.17 0.9
1-(3-chlorophenyl) analog ~160 196.63 2.1

*Data inferred from analogs .

Biological Activity

1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid (CAS RN: 1427024-29-0) is a compound of interest in medicinal chemistry due to its unique structural features, which include a trifluoromethyl group and a cyclopropanecarboxylic acid moiety. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

  • Molecular Formula: C10H8F3NO2
  • Molecular Weight: 231.17 g/mol
  • Purity: 98% (commercially available) .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, facilitating effective interactions with biological membranes and enzymes. This can modulate various biochemical pathways, influencing cellular processes such as oxidative stress response and inflammation .

Biological Activity Overview

Research indicates that 1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid exhibits significant activity against several biological targets:

  • Nrf2 Pathway Modulation: It has been identified as a potential inhibitor of the Keap1–Nrf2 protein-protein interaction (PPI), which plays a crucial role in cellular defense against oxidative stress. Compounds that inhibit this interaction are being explored for treating diseases linked to oxidative stress and inflammation .
  • Antioxidant Activity: The compound's ability to modulate the Nrf2 pathway suggests it could enhance the expression of antioxidant enzymes, providing protective effects against oxidative damage.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds, shedding light on the potential of 1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid:

  • Inhibition Studies: A study characterized a series of compounds similar to 1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid, demonstrating that modifications in their structure significantly influenced their potency as Keap1 inhibitors. These findings highlight the importance of structural optimization for enhancing biological activity .
  • Cell-Based Assays: In vitro assays have shown that derivatives of this compound can effectively inhibit lactate production in cancer cell lines, indicating potential applications in cancer metabolism modulation .
  • SAR Analysis: Structure-activity relationship (SAR) analyses have revealed that specific functional groups and their spatial arrangements are critical for the compound's inhibitory effects on target proteins like Keap1. This suggests that further optimization could yield more potent derivatives .

Comparative Analysis

A comparison with similar compounds can provide insights into the unique properties of 1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid:

Compound NameStructureKey ActivityReference
1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acidStructureNrf2 Inhibition
6-(Trifluoromethyl)pyridin-3-olStructureAntioxidant Properties
FluoxetineStructureSSRIs Activity

Future Directions

The promising biological activities associated with 1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid warrant further investigation. Future research could focus on:

  • In Vivo Studies: To validate the efficacy and safety profiles in animal models.
  • Mechanistic Studies: To elucidate the detailed molecular mechanisms underlying its biological effects.
  • Optimization of Derivatives: To enhance potency and selectivity for specific therapeutic targets.

Q & A

Q. What established synthetic routes are available for 1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid?

The synthesis typically involves cyclopropanation of a pyridyl precursor followed by functional group modifications. For example:

  • Cyclopropanation : Using transition-metal catalysts (e.g., palladium) to couple a trifluoromethylpyridine derivative with a cyclopropane precursor .
  • Carboxylic Acid Formation : Hydrolysis of ester intermediates under acidic or basic conditions, as seen in analogous cyclopropane-carboxylic acid syntheses .
  • Key Reagents : Trifluoromethylpyridine derivatives and cyclopropane-building reagents like vinyl halides or diazo compounds. Solvents such as DMF or toluene are often employed .

Q. What spectroscopic methods are optimal for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the cyclopropane ring (characteristic δ 1.5–2.5 ppm for cyclopropane protons) and pyridyl aromatic signals .
  • Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular weight (e.g., calculated for C10_{10}H9_9F3_3NO2_2: 248.06 g/mol) .
  • X-ray Crystallography : Resolve crystal structure and hydrogen-bonding interactions, as demonstrated for related trifluoromethylphenyl acids .

Q. What safety protocols are recommended for handling this compound?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.
  • First Aid : Immediate rinsing with water for skin/eye contact and medical consultation, as advised for structurally similar cyclopropane derivatives .

Advanced Research Questions

Q. How can discrepancies in cyclopropane ring stability under varying reaction conditions be resolved?

  • Controlled Studies : Compare stability in polar vs. nonpolar solvents (e.g., DMF vs. toluene) to assess ring-opening tendencies .
  • Kinetic Analysis : Monitor reaction progress via in situ NMR or HPLC to identify decomposition pathways .
  • Computational Modeling : Use DFT calculations to predict ring strain and reactivity under different conditions .

Q. How does the trifluoromethyl group influence electronic properties and reactivity?

  • Electron-Withdrawing Effects : The -CF3_3 group reduces electron density on the pyridine ring, enhancing electrophilic substitution resistance but increasing acidity of the carboxylic acid (pKa ~2–3) .
  • Steric Effects : The bulky -CF3_3 group may hinder cyclopropane ring functionalization, necessitating optimized catalysts (e.g., Pd with bulky ligands) .

Q. What strategies mitigate racemization during synthesis of chiral derivatives?

  • Low-Temperature Reactions : Perform coupling steps at ≤0°C to preserve stereochemistry .
  • Chiral Auxiliaries : Use enantiopure cyclopropane precursors or catalysts (e.g., chiral Pd complexes) .
  • Analytical Validation : Employ chiral HPLC or circular dichroism to confirm enantiomeric excess .

Q. How do crystal packing interactions affect solubility and bioavailability?

  • Hydrogen Bonding : Inversion dimers linked via O–H⋯O bonds (observed in similar acids) reduce solubility in nonpolar solvents .
  • Co-Crystallization : Explore co-crystals with amines or PEG derivatives to enhance aqueous solubility for biological assays .

Data Contradiction Analysis

Q. How should researchers address inconsistent biological activity data in published studies?

  • Reproducibility Checks : Validate assays using standardized protocols (e.g., fixed pH, temperature) to control for variables .
  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., cyclopropane ring-opened derivatives) that may skew activity results .
  • Meta-Analysis : Compare data across studies with similar experimental designs to isolate confounding factors .

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